molecular formula C13H17N3O2S B7521518 Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate

Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate

Cat. No.: B7521518
M. Wt: 279.36 g/mol
InChI Key: FCIMULJRFJHCHL-UHFFFAOYSA-N
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Description

Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate is a chemical compound characterized by its unique molecular structure, which includes a methyl group, a sulfanyl group, and an imidazo[1,2-a]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrimidin structure. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones[_{{{CITATION{{{_1{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo 1,2-

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its potential medicinal properties, including antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid

  • Ethyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate

  • Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylamino]propanoate

Uniqueness: Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-10(2)16-7-11(15-13(16)14-9)8-19-5-4-12(17)18-3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMULJRFJHCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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